1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine
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Overview
Description
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine is an organic compound characterized by its complex molecular structure, which includes a tetrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine typically involves the following steps:
Formation of the Chlorophenyl Methoxy Intermediate: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form 4-chlorophenyl methoxy.
Condensation Reaction: The intermediate is then reacted with 4-formylphenylboronic acid under basic conditions to form the corresponding benzaldehyde derivative.
Formation of the Tetrazole Ring: The benzaldehyde derivative undergoes a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Final Condensation: The tetrazole derivative is then condensed with 4-chlorobenzylamine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-[3,5-dichloro-2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine: Similar structure but with additional chlorine atoms, which may affect its reactivity and biological activity.
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one: Contains a triazole ring instead of a tetrazole ring, leading to different chemical properties and applications.
Uniqueness
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrazole ring and the chlorophenyl group makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-13-5-1-12(2-6-13)10-23-14-7-3-11(4-8-14)9-18-22-15(17)19-20-21-22/h1-9H,10H2,(H2,17,19,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNCNJCVTJJXJL-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NN3C(=NN=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/N3C(=NN=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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